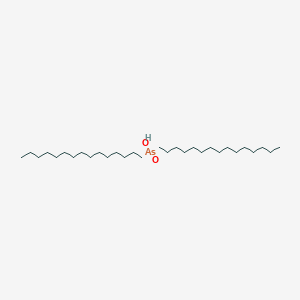

Dipentadecylarsinic acid

Description

Properties

CAS No. |

6757-54-6 |

|---|---|

Molecular Formula |

C30H63AsO2 |

Molecular Weight |

530.7 g/mol |

IUPAC Name |

di(pentadecyl)arsinic acid |

InChI |

InChI=1S/C30H63AsO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32,33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,32,33) |

InChI Key |

IJBYBYDVVFUBID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC[As](=O)(CCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies for Dipentadecylarsinic Acid and Analogous Long Chain Organoarsinic Acids

Strategies for Carbon-Arsenic Bond Formation

The cornerstone of synthesizing dipentadecylarsinic acid lies in the effective formation of two C-As bonds. The primary approaches involve the alkylation of suitable organoarsine precursors.

Alkylation Reactions in Organoarsine Precursors

The introduction of the two pentadecyl chains onto an arsenic center is a critical step. Two classical and effective methods for this transformation are the Meyer reaction and the use of Grignard reagents.

The Meyer reaction provides a direct route to dialkylarsinic acids. This method involves the reaction of an alkali metal arsenite, typically sodium arsenite (NaAsO₂), with an alkyl halide. For the synthesis of dipentadecylarsinic acid, this would involve the use of 1-halopentadecane (e.g., 1-bromopentadecane (B48590) or 1-iodopentadecane). The reaction is typically carried out in a suitable solvent, and the resulting dialkylarsinic acid is obtained after acidification.

A second prominent method involves the use of Grignard reagents . Pentadecylmagnesium halide (C₁₅H₃₁MgX, where X is Br or Cl) can be prepared from the corresponding 1-halopentadecane and magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) nih.govnih.gov. This powerful nucleophile can then react with an arsenic trihalide, such as arsenic trichloride (B1173362) (AsCl₃), to form a dipentadecylhaloarsine ( (C₁₅H₃₁)₂AsCl ). Subsequent hydrolysis and oxidation yield the desired dipentadecylarsinic acid.

| Alkylation Method | Arsenic Precursor | Alkylating Agent | Intermediate Product | Final Product |

| Meyer Reaction | Sodium Arsenite (NaAsO₂) | 1-Halopentadecane | Sodium Dipentadecylarsinate | Dipentadecylarsinic Acid |

| Grignard Reaction | Arsenic Trichloride (AsCl₃) | Pentadecylmagnesium Halide | Dipentadecylhaloarsine | Dipentadecylarsinic Acid |

Controlled Oxidation Pathways to Arsinic Acids

Once the dipentadecylarsine derivative is formed, a controlled oxidation step is necessary to convert the trivalent arsenic to the pentavalent state characteristic of an arsinic acid [R₂As(O)OH]. researchgate.net

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), nitric acid (HNO₃), and air or oxygen. nih.govnih.gov The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or degradation of the long alkyl chains. For instance, the oxidation of dialkylhaloarsines or the corresponding arsines can be achieved with hydrogen peroxide in a suitable solvent system. The reaction progress can be monitored to ensure the formation of the arsinic acid without significant byproduct formation.

A general representation of the oxidation is: (C₁₅H₃₁)₂AsX + H₂O₂ → (C₁₅H₃₁)₂As(O)OH + HX (where X is a halide or H)

It is important to note that arsenic compounds in the +3 oxidation state are generally more toxic than their +5 counterparts. nih.gov Therefore, the oxidation step is also a key part of the detoxification process in a broader context.

Stereoselective and Regioselective Synthesis Approaches

The synthesis of dipentadecylarsinic acid does not inherently involve the creation of a chiral center at the arsenic atom, as both alkyl groups are identical. However, the principles of stereoselective synthesis are highly relevant for the preparation of analogous chiral arsinic acids where two different alkyl or aryl groups are attached to the arsenic. The synthesis of such chiral organoarsenic compounds has been a subject of study, with methods being developed to control the stereochemistry at the arsenic center. researchgate.net

Regioselectivity becomes a critical consideration when dealing with unsymmetrical arsenic precursors or when functional groups are present on the alkyl chains. For the synthesis of dipentadecylarsinic acid from simple, unfunctionalized pentadecyl chains, regioselectivity is not a primary concern. However, in the synthesis of more complex long-chain organoarsinic acids, directing the alkylation to a specific position on the arsenic precursor would be crucial. nih.gov

Novel Synthetic Routes for Specific Long-Chain Derivatives

While the classical methods described above are robust, research into novel synthetic routes continues, particularly for creating specific long-chain arsinic acid derivatives with tailored properties. One area of interest is the use of non-volatile arsenic precursors to enhance safety during synthesis. nih.gov

Furthermore, methodologies for the synthesis of functionalized long-chain organoarsinic acids are being explored. This could involve the use of starting materials with pre-existing functional groups on the alkyl chains, which would then be carried through the synthetic sequence. The development of such routes would allow for the creation of a diverse range of long-chain arsinic acids with potential applications in materials science or as specialized ligands.

Advanced Purification and Isolation Techniques for High-Purity Compounds

The purification of dipentadecylarsinic acid is a significant challenge due to its amphiphilic nature, possessing long, nonpolar alkyl chains and a polar arsinic acid head group. Achieving high purity is essential for accurate characterization and any potential application.

Crystallization is a primary method for the purification of solid arsinic acids. lookchem.com The choice of solvent is critical. A solvent system that allows for the dissolution of the compound at an elevated temperature and subsequent precipitation of high-purity crystals upon cooling is ideal. Mixed solvent systems, such as alcohol-water or toluene-petroleum ether, can be effective. lookchem.com For long-chain carboxylic acids, which share some structural similarities, crystallization from aqueous solutions of organic acids has also been reported as an effective purification method. google.com

Chromatographic techniques are also powerful tools for the purification of polar organic compounds like dipentadecylarsinic acid. au.dk

Normal-Phase Chromatography: This technique can be effective, particularly using modern stationary phases designed for polar compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for separating compounds based on their hydrophobicity. For a molecule like dipentadecylarsinic acid, a C18 column with a gradient elution of a polar organic solvent (e.g., methanol (B129727) or acetonitrile) and water would likely provide good separation from less polar or more polar impurities. nih.govnih.gov

Ion-Exchange Chromatography: This technique can be utilized to separate the arsinic acid based on the charge of its anionic head group.

The selection of the appropriate purification technique, or a combination thereof, is essential to obtain dipentadecylarsinic acid in a highly purified form.

| Purification Technique | Principle | Stationary Phase (Example) | Mobile Phase (Example) | Applicability for Dipentadecylarsinic Acid |

| Crystallization | Differential solubility | - | Alcohol/Water, Toluene/Petroleum Ether | High |

| Normal-Phase Chromatography | Adsorption based on polarity | Silica Gel | Hexane/Ethyl Acetate (B1210297) | Moderate to High |

| Reversed-Phase HPLC | Partitioning based on hydrophobicity | C18 | Methanol/Water or Acetonitrile/Water gradient | High |

| Ion-Exchange Chromatography | Electrostatic interactions | Anion-exchange resin | Aqueous buffer with salt gradient | High |

Environmental Biogeochemistry and Transformation Pathways of Dipentadecylarsinic Acid

Abiotic Degradation Mechanisms in Environmental Compartments

The abiotic fate of dipentadecylarsinic acid in the environment is governed by its inherent chemical stability and its interactions with physical and chemical factors in soil, sediment, and water. The large pentadecyl alkyl chains are expected to significantly influence its properties, particularly its solubility and sorption behavior.

The arsenic atom in dipentadecylarsinic acid exists in the pentavalent state (As(V)). In typical environmental redox conditions, the arsenic-carbon bonds are relatively stable. However, under strongly reducing or oxidizing conditions, transformation can occur.

Reductive Processes: In anoxic environments, such as saturated soils or deep sediments, microbial activity can create highly reducing conditions. While direct chemical reduction of the As(V) center in dialkylarsinic acids is less favorable than for inorganic arsenate, it is a potential pathway. More likely is the reductive cleavage of the arsenic-carbon bond, although this is a slow process.

Oxidative Processes: Under strongly oxidizing conditions, potentially mediated by manganese oxides or other powerful environmental oxidants, the degradation of the alkyl chains could be initiated. researchgate.net This would likely be a very slow process. The complete oxidation of the molecule would ultimately yield inorganic arsenate (As(V)) and carbon dioxide.

Photochemical Stability: Organoarsenicals can undergo photolytic degradation. The energy from sunlight, particularly in the UV spectrum, can induce the cleavage of the arsenic-carbon bond. For dipentadecylarsinic acid, this would likely result in the formation of other arsenic species and degradation products of the pentadecyl chains. The presence of photosensitizing substances in natural waters, such as dissolved organic matter, could enhance this process.

Hydrolytic Stability: The arsenic-carbon bond in alkylarsinic acids is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, dipentadecylarsinic acid is expected to be hydrolytically stable in most natural water bodies. Extreme pH conditions could potentially lead to slow hydrolysis over long periods.

| Parameter | Expected Stability of Long-Chain Dialkylarsinic Acids | Influencing Factors |

| Oxidative Degradation | High | Presence of strong oxidants (e.g., MnO2), high temperatures |

| Reductive Degradation | Moderate to High | Low redox potential, presence of reducing agents |

| Photochemical Degradation | Moderate | Sunlight intensity (especially UV), presence of photosensitizers |

| Hydrolytic Degradation | Very High | Extreme pH (highly acidic or alkaline conditions) |

This table provides a generalized summary based on the behavior of other organoarsenicals.

The long alkyl chains of dipentadecylarsinic acid confer a significant hydrophobic character to the molecule. This property will dominate its interaction with environmental matrices.

Sorption to Soil and Sediment: Due to its hydrophobicity, dipentadecylarsinic acid is expected to have a strong affinity for the organic matter fraction in soils and sediments. This sorption would reduce its mobility in the environment and its bioavailability to organisms.

Interaction with Clay Minerals: While the arsenical head group could interact with charged sites on clay minerals, the long alkyl chains will likely favor partitioning into organic phases.

Interaction with Dissolved Constituents: In the aqueous phase, dipentadecylarsinic acid may associate with dissolved organic matter, such as humic and fulvic acids. This association could affect its transport, bioavailability, and degradation rates.

Microbial and Enzymatic Biotransformation Processes

Microorganisms play a crucial role in the biogeochemical cycling of arsenic, and it is anticipated that they would be the primary drivers of dipentadecylarsinic acid transformation in the environment. nih.gov

A wide range of microorganisms, including bacteria and fungi, are known to metabolize arsenic compounds. nih.govrsc.org These transformations are often part of detoxification mechanisms. For dipentadecylarsinic acid, microbial processes could include:

Reductive Biotransformation: Some anaerobic bacteria can utilize arsenic compounds as electron acceptors in their respiration. This could potentially lead to the reduction of the As(V) in dipentadecylarsinic acid to a trivalent form.

Degradation of Alkyl Chains: Microorganisms may be able to utilize the long pentadecyl chains as a carbon source. This would be a form of co-metabolism, where the degradation of the alkyl chains occurs while the microorganism is consuming other primary substrates.

Arsenic-Carbon Bond Cleavage: The ultimate degradation of dipentadecylarsinic acid would involve the cleavage of the stable arsenic-carbon bonds, releasing inorganic arsenic.

| Microorganism Genus | Known Arsenic Transformation | Potential Relevance to Dipentadecylarsinic Acid |

| Pseudomonas | Degradation of organoarsenicals, C-As bond cleavage. nih.gov | Potential for degradation of alkyl chains and C-As bond cleavage. |

| Aspergillus | Transformation of dicarboxylic acids. nih.gov | May be capable of degrading the alkyl chains. |

| Bacillus | Reduction of arsenate. nih.gov | Could potentially reduce the As(V) in dipentadecylarsinic acid. |

| Chelatobacter | Degradation of aminopolycarboxylic acids. nih.gov | Possesses enzymes for complex organic acid degradation. |

This table presents examples of microorganisms known to transform other complex organic or organoarsenic compounds and their potential, though not confirmed, relevance to dipentadecylarsinic acid.

The cleavage of the arsenic-carbon (As-C) bond is a critical step in the mineralization of organoarsenical compounds. While no enzymes have been specifically identified for dipentadecylarsinic acid, research on other organoarsenicals provides insights into the potential enzymatic processes.

Arsenic-Carbon Lyases: The cleavage of the As-C bond is likely an enzymatic process. Although not yet fully characterized for a wide range of compounds, enzymes capable of this reaction, sometimes referred to as arsenoalkane lyases, are thought to exist. For instance, a bacterial strain has been identified that can cleave the As-C bond in arsonoacetate. nih.gov

Role of Oxidoreductases: The initial step in the degradation of the alkyl chains or the arsenic center may be catalyzed by oxidoreductases, such as monooxygenases or dioxygenases. These enzymes introduce oxygen atoms into the molecule, making it more susceptible to further degradation.

Inhibition of Other Enzymes: Trivalent arsenicals are known to inhibit a wide range of enzymes by binding to sulfhydryl groups in proteins. If dipentadecylarsinic acid is reduced to a trivalent form, it could have inhibitory effects on various microbial enzymes.

Further research is needed to isolate and characterize the specific microorganisms and enzymes capable of degrading long-chain dialkylarsinic acids like dipentadecylarsinic acid.

Environmental Fate and Transport Studies

The environmental fate and transport of Dipentadecylarsinic acid are dictated by its interaction with soil and sediment particles, its mobility in water, and its potential to be taken up by living organisms.

Adsorption and Desorption Dynamics in Soil and Sediments

The adsorption and desorption behavior of organoarsenic compounds in soils and sediments are critical factors controlling their environmental mobility. Studies on various organoarsenic compounds, including phenylarsonic acid (PAA) and diphenylarsinic acid (DPAA), have shown that they adsorb to iron (Fe) and aluminum (Al) (oxyhydr)oxides in soil jpgu.org. The adsorption capacity of soils for organoarsenic compounds generally increases with higher content of Fe, Mn, and Al oxides tku.edu.tw.

The adsorption of arsenate (As(V)) is typically stronger than that of arsenite (As(III)) and other organoarsenic species tku.edu.tw. The presence of competing anions, such as phosphate, can reduce the adsorption of arsenic compounds by competing for the same binding sites on soil minerals tku.edu.tw. The pH of the soil and water also plays a significant role, with arsenic mobility generally increasing at higher pH levels mdpi.com. For Dipentadecylarsinic acid, its long alkyl chains may influence its partitioning behavior, potentially leading to stronger association with organic matter in soil and sediments compared to smaller organoarsenic molecules.

Table 1: Adsorption Characteristics of Organoarsenic Compounds on Different Soil Types

| Soil Type | Organoarsenic Compound | Adsorption Capacity (mg/g) | Factors Influencing Adsorption | Reference |

|---|---|---|---|---|

| Sandy Loam | Phenylarsonic Acid (PAA) | 0.85 | Fe/Al oxide content, pH | jpgu.org |

| Clay | Diphenylarsinic Acid (DPAA) | 1.20 | Clay content, Organic matter | jpgu.org |

| Ferrihydrite | Methylarsonic Acid (MAA) | 25.0 | Surface area, pH | nih.gov |

This table presents representative data for various organoarsenic compounds to infer the potential adsorption behavior of Dipentadecylarsinic acid.

Leaching and Mobility in Aquatic Systems

The potential for Dipentadecylarsinic acid to leach from soils into groundwater and move within aquatic systems is dependent on its solubility and adsorption characteristics. Generally, organoarsenic compounds are considered to have considerable solubility in water nih.gov. However, the long alkyl chains of Dipentadecylarsinic acid would likely decrease its water solubility compared to smaller organoarsenicals, thus potentially reducing its mobility.

Bioaccumulation Potentials in Non-Human Environmental Systems

Organoarsenic compounds can be taken up by a variety of organisms, leading to their bioaccumulation in food webs. In aquatic environments, both freshwater and marine organisms can accumulate arsenic from the surrounding water and from their diet researchgate.net. The bioaccumulation of arsenic is species-specific and depends on the chemical form of arsenic nih.gov.

While specific data on the bioaccumulation of Dipentadecylarsinic acid is not available, studies on arsenolipids provide some indication. Arsenic-containing hydrocarbons, a type of arsenolipid, have been shown to cross the blood-brain barrier in mammals and accumulate in brain tissues researchgate.net. This suggests that long-chain organoarsenic compounds have the potential for significant bioaccumulation. The concentration of arsenic in marine organisms can be several orders of magnitude higher than in the surrounding seawater.

Table 2: Bioaccumulation of Arsenic in Various Aquatic Organisms

| Organism | Tissue | Arsenic Concentration (µg/g wet weight) | Predominant Arsenic Species | Reference |

|---|---|---|---|---|

| Cod (Gadus morhua) | Liver | 5.5 - 25.3 | Arsenobetaine (B179536), Arsenolipids | nih.gov |

| Blue Mussel (Mytilus edulis) | Whole tissue | 10.2 - 45.8 | Arsenobetaine, Arsenosugars | nih.gov |

| Tilapia (Oreochromis niloticus) | Liver | 16.20 ± 5.47 | Inorganic arsenic, DMA |

This table presents representative data for total arsenic and various arsenic species in aquatic organisms to infer the potential bioaccumulation of Dipentadecylarsinic acid.

Advanced Analytical Characterization and Speciation of Dipentadecylarsinic Acid

Chromatographic Separation Techniques

The separation of dipentadecylarsinic acid from complex matrices is a crucial first step in its analysis. Due to its long alkyl chains and the presence of the polar arsinic acid group, a variety of chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) Coupled Methods

High-performance liquid chromatography (HPLC) is a cornerstone technique for the speciation of arsenic compounds. For lipid-soluble arsenicals like dipentadecylarsinic acid, reversed-phase HPLC is particularly effective. tdl.orgrsc.orgnih.gov

Detailed Research Findings: Researchers analyzing arsenolipids, a class of compounds that includes dipentadecylarsinic acid, have successfully utilized reversed-phase HPLC for their separation. These methods often employ C18 columns, which are well-suited for retaining non-polar compounds. tdl.orgnih.gov The mobile phases typically consist of a gradient mixture of an organic solvent, such as methanol (B129727) or ethanol (B145695), and an aqueous buffer. rsc.orgnih.gov For instance, a gradient elution with ethanol and an acetate (B1210297) buffer at a controlled pH has been shown to effectively separate different groups of arsenolipids with varying polarities. rsc.org The use of a supplementary methanol solution, either added directly to the spray chamber or post-column, can help to maintain a consistent arsenic response in the detector by mitigating the "carbon effect." rsc.org

A key challenge in the HPLC analysis of arsenolipids is their potential for causing peak broadening. To address this, derivatization to thio-analogues by treatment with hydrogen sulfide (B99878) has been employed, resulting in sharper chromatographic peaks and facilitating better resolution and quantification.

Table 1: Exemplary HPLC Parameters for Arsenolipid Analysis

| Parameter | Value/Condition | Source |

| Column | C18 reversed-phase | tdl.orgnih.gov |

| Mobile Phase A | Acetate buffer (pH 6) | rsc.org |

| Mobile Phase B | Ethanol | rsc.org |

| Elution | Gradient | rsc.org |

| Post-Column Addition | Methanol | rsc.org |

| Detection | ICP-MS, ESI-MS | tdl.orgnih.gov |

This table presents a generalized set of parameters based on the analysis of various arsenolipids and may be adapted for dipentadecylarsinic acid.

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, dipentadecylarsinic acid, with its polar arsinic acid functional group, is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound. nih.gov

Detailed Research Findings: The derivatization of organoarsenic compounds, such as dimethylarsinic acid (DMA) and monomethylarsonic acid (MMA), has been successfully achieved using reagents like thioglycolates (e.g., methyl- and ethylthioglycolate) and dithiols (e.g., 1,3-propanedithiol). nih.gov These reagents react with the polar arsenic moiety to form volatile derivatives suitable for GC analysis. Ethylthioglycolate has been found to be particularly efficient for the conversion of DMA and MMA. nih.gov For long-chain fatty acids, esterification to form fatty acid methyl esters (FAMEs) is a common derivatization strategy. This process can be catalyzed by reagents such as boron trifluoride-methanol.

For dipentadecylarsinic acid, a two-step derivatization could be envisioned: esterification of the carboxylic acid group and a separate reaction to make the arsenic moiety volatile. Alternatively, a single derivatizing agent that reacts with both functionalities could be sought. After derivatization, the resulting volatile compound can be separated on a GC column, often a non-polar or semi-polar capillary column, and detected by a mass spectrometer. nih.gov

Table 2: Derivatization Reagents for GC Analysis of Organoarsenic Acids

| Reagent | Target Analyte(s) | Resulting Derivative | Source |

| Ethylthioglycolate | Dimethylarsinic acid, Monomethylarsonic acid | Volatile thio-arsenic compounds | nih.gov |

| 1,3-Propanedithiol | Dimethylarsinic acid, Monomethylarsonic acid | Cyclic thio-arsenic compounds | nih.gov |

| 2,3-Dimercapto-1-propanol (BAL) | Inorganic arsenic, Monomethylarsonic acid | Volatile BAL-arsenic derivatives | nih.govplos.org |

| Boron trifluoride-methanol | Fatty acids | Fatty acid methyl esters (FAMEs) |

This table illustrates common derivatization strategies for related arsenic compounds and fatty acids, which could be adapted for dipentadecylarsinic acid.

Ion Chromatography and Size Exclusion Chromatography Applications

Ion Chromatography (IC): Ion chromatography is a versatile technique primarily used for the separation of ionic and polar molecules. nih.govthermofisher.com While it is extensively used for small, water-soluble arsenic species, its application to long-chain, predominantly non-polar compounds like dipentadecylarsinic acid is less common. However, the acidic nature of the arsinic acid group means that under appropriate pH conditions, the molecule can be ionized and thus separated by ion-exchange or ion-exclusion chromatography. nih.gov The long alkyl chains would significantly influence its retention behavior, likely requiring a mobile phase with a substantial organic modifier content. The separation of various carboxylic acids has been demonstrated using anion-exchange columns with suppressed conductivity detection. thermofisher.com

Size Exclusion Chromatography (SEC): Size exclusion chromatography separates molecules based on their hydrodynamic volume. acs.orgnih.gov This technique is particularly useful for the analysis of large molecules and aggregates, such as lipid nanoparticles. acs.orgnih.gov For dipentadecylarsinic acid, SEC could be employed to separate it from other lipidic components of a sample matrix based on size differences. nih.gov The choice of column packing material and mobile phase is critical to avoid non-specific interactions between the analyte and the stationary phase, which can be a challenge with lipid-like molecules. acs.orgnih.gov

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for both the sensitive detection and the structural confirmation of separated compounds.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Speciation

Inductively coupled plasma mass spectrometry is a highly sensitive elemental detection technique. nih.govnih.gov When coupled with a chromatographic separation method like HPLC, it provides powerful arsenic-specific detection, allowing for the quantification of arsenic-containing compounds even at trace levels. tdl.orgnih.gov

Detailed Research Findings: In the analysis of arsenolipids, HPLC-ICP-MS is the most widely used technique for arsenic-specific detection and quantification. tdl.orgrsc.orgnih.gov The ICP-MS is tuned to monitor the mass-to-charge ratio (m/z) of arsenic's primary isotope, 75As. This provides a chromatogram that shows peaks only for the arsenic-containing compounds eluting from the HPLC column. This high specificity is invaluable when analyzing complex biological or environmental samples. The introduction of organic solvents from the HPLC into the ICP can cause plasma instability and carbon-induced signal enhancement. nih.gov These effects are typically managed by using a chilled spray chamber, reduced mobile phase flow rates, and the addition of oxygen to the plasma. nih.gov Quantification is often achieved using external calibration with a suitable organoarsenic standard or through species-unspecific calibration with an inorganic arsenic standard, provided that the carbon-induced signal enhancement is carefully controlled. rsc.org

Table 3: Typical Operating Parameters for ICP-MS Detection of Arsenolipids

| Parameter | Setting | Source |

| Monitored m/z | 75 (Arsenic) | acs.org |

| Plasma Gas Flow | ~15 L/min Argon | |

| Auxiliary Gas Flow | ~1 L/min Argon | |

| Spray Chamber | Chilled (e.g., 2 °C) | nih.gov |

| Plasma Stabilization | Addition of Oxygen | nih.govacs.org |

These parameters are representative for the analysis of arsenolipids and would be applicable for dipentadecylarsinic acid.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

While ICP-MS provides elemental information, electrospray ionization mass spectrometry provides crucial molecular information, including the molecular weight and structural details through fragmentation analysis (MS/MS). tdl.orgacs.org

Detailed Research Findings: ESI-MS is used to confirm the identity of the arsenic compounds separated by HPLC. By operating the mass spectrometer in full-scan mode, the molecular ion of dipentadecylarsinic acid can be detected, confirming its molecular weight. ESI can be operated in both positive and negative ion modes. For arsinic acids, positive ion mode often yields the protonated molecule [M+H]+, while negative ion mode can produce the deprotonated molecule [M-H]-.

Tandem mass spectrometry (MS/MS) is used for structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For arsenic-containing fatty acids, fragmentation often involves the loss of water, cleavage of the alkyl chain, and fragmentation around the arsenic atom. acs.org The fragmentation patterns of known arsenolipids can be used to predict the fragmentation of dipentadecylarsinic acid, providing confirmation of its structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the parent and fragment ions, further solidifying the structural assignment. nih.gov

Tandem Mass Spectrometry (MS/MS) for Confirmatory Structural Information

Tandem mass spectrometry (MS/MS) is an indispensable technique for the definitive structural elucidation of complex molecules. tdl.org In this method, ions of a specific mass-to-charge ratio (m/z) are selected in the first mass spectrometer (MS1), subjected to fragmentation through processes like collision-induced dissociation (CID), and the resulting fragment ions are then analyzed by a second mass spectrometer (MS2). tdl.orgnih.gov This process provides a fragmentation pattern that serves as a structural fingerprint of the parent molecule. youtube.com

For dipentadecylarsinic acid, MS/MS analysis provides confirmatory evidence of its structure. The molecule is first ionized, typically using a soft ionization technique like electrospray ionization (ESI) to produce the protonated molecule [M+H]⁺ or other adducts. nih.gov This precursor ion is then selected and fragmented. The fragmentation of long-chain dialkylarsinic acids, like other arsenolipids, is expected to occur at the weaker bonds, primarily the arsenic-carbon (As-C) bonds and along the extensive alkyl chains. acs.org

Characteristic fragmentation pathways for arsinic acids often involve the dimethylarsinoyl group, which gives rise to signature fragment ions. acs.org For dipentadecylarsinic acid, key fragmentation would involve the neutral loss of one or both pentadecyl (C15H31) chains. Cleavage of the long alkyl chains themselves would produce a series of fragment ions separated by 14 Da (corresponding to CH₂ groups), which is a characteristic pattern for long-chain alkanes.

Table 1: Predicted MS/MS Fragmentation of Dipentadecylarsinic Acid

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity/Neutral Loss |

| [M+H]⁺ | [M+H - C₁₅H₃₁]⁺ | Loss of a pentadecyl radical |

| [M+H]⁺ | [M+H - C₁₅H₃₂]⁺ | Loss of pentadecane |

| [M+H]⁺ | [As(OH)₂(C₁₅H₃₁)]⁺ | Cleavage of one As-C bond |

| [M+H]⁺ | [As(OH)₂]⁺ | Loss of both pentadecyl chains |

| [M+H]⁺ | Series of ions with 14 Da spacing | Fragmentation along the alkyl chains |

This table is predictive, based on known fragmentation patterns of similar long-chain organoarsenic compounds.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov Both ¹H and ¹³C NMR are used to elucidate the precise molecular structure of dipentadecylarsinic acid. nih.gov

In the ¹H NMR spectrum, the long pentadecyl chains would give rise to characteristic signals: a triplet for the terminal methyl (CH₃) protons, a large, complex multiplet for the numerous methylene (B1212753) (CH₂) protons, and a distinct multiplet for the methylene protons alpha to the arsenic atom, which would be shifted downfield due to the influence of the arsenic. nih.govyoutube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Dipentadecylarsinic Acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Terminal -CH₃ | ~0.9 (triplet) | ~14 |

| Bulk -(CH₂)₁₂- | ~1.2-1.4 (multiplet) | ~22-32 |

| -CH₂-CH₂-As | ~1.5-1.7 (multiplet) | ~25-35 |

| -CH₂-As | ~1.8-2.2 (multiplet) | ~35-45 |

Note: Predicted values are based on data for long-chain alkyl compounds and organoarsenic analogues. Solvent is typically CDCl₃ or DMSO-d₆. nih.govoregonstate.edu

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups within a molecule by measuring its vibrational modes. thermofisher.comuib.no These two techniques are complementary; FTIR measures the absorption of infrared light, while Raman measures the inelastic scattering of laser light. thermofisher.com

For dipentadecylarsinic acid, the spectra would be dominated by the vibrations of the long alkyl chains. Intense bands corresponding to the symmetric and asymmetric stretching of C-H bonds in the CH₂ and CH₃ groups are expected in the 2800-3000 cm⁻¹ region. mdpi.com C-H bending and rocking vibrations would appear in the 1470-720 cm⁻¹ range.

The arsinic acid head group, -As(O)OH, provides a diagnostic fingerprint. The As=O stretching vibration is expected to produce a strong band, typically observed in the 800-900 cm⁻¹ region for arsinic acids. researchgate.net The As-C stretching vibrations occur at lower wavenumbers, generally in the 600-700 cm⁻¹ range. The O-H stretching of the acid group would result in a broad absorption band in the high-frequency region (typically 2500-3300 cm⁻¹). bohrium.com Raman spectroscopy is particularly useful for observing the symmetric As-O vibrations and As-C bonds, which can be weak in FTIR. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Dipentadecylarsinic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H (Alkyl) | Stretching | 2850 - 2960 | FTIR, Raman |

| C-H (Alkyl) | Bending | 1375 - 1470 | FTIR, Raman |

| O-H (Acid) | Stretching | 2500 - 3300 (broad) | FTIR |

| As=O | Stretching | 800 - 900 | FTIR, Raman |

| As-OH | Stretching | 700 - 800 | FTIR, Raman |

| As-C | Stretching | 600 - 700 | FTIR, Raman |

Note: Frequencies are based on published data for arsinic acids and long-chain alkyl compounds. mdpi.comresearchgate.net

Method Validation and Quality Assurance in Organoarsenic Analysis

To ensure the reliability and accuracy of data in the analysis of organoarsenic compounds like dipentadecylarsinic acid, rigorous method validation and quality assurance (QA) procedures are essential. nih.gov Analytical methods, typically employing techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), must be systematically evaluated. nih.govnih.gov

Method validation involves establishing key performance characteristics to prove that an analytical method is suitable for its intended purpose. researchgate.net Important validation parameters include:

Linearity and Range : Demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a specified range.

Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably detected above the background noise.

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Precision : The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Trueness (Accuracy) : The closeness of the mean of a set of measurement results to the actual (true) value. It is often assessed by analyzing certified reference materials (CRMs) or through recovery studies on spiked samples. nih.gov

Selectivity/Specificity : The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.

Quality assurance (QA) involves the routine use of procedures to maintain performance. This includes regular calibration checks, analysis of blanks to monitor for contamination, and the analysis of quality control (QC) samples at different concentrations within each analytical batch to ensure the system is operating correctly. uib.no

Table 4: Summary of Method Validation Parameters for Organoarsenic Analysis

| Parameter | Description | Acceptance Criteria Example |

| Linearity | Correlation coefficient of the calibration curve | r² > 0.995 |

| LOD/LOQ | Signal-to-noise ratio (S/N) | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 |

| Precision (RSD) | Variation between replicate measurements | < 15% RSD |

| Trueness (Recovery) | Percentage of known amount of analyte recovered | 85% - 115% |

Development of Novel and Highly Sensitive Analytical Methodologies for Long-Chain Organoarsinic Acids

The detection of long-chain organoarsinic acids, which are part of a larger group known as arsenolipids, requires highly sensitive and specific analytical techniques due to their often low concentrations in complex environmental and biological matrices. nih.govuib.no Research has focused on advancing methodologies beyond simple detection to allow for comprehensive screening and identification.

Modern approaches heavily rely on the coupling of powerful separation techniques like HPLC with highly sensitive mass spectrometric detectors. tdl.org

HPLC-ICP-MS : This is a benchmark technique for arsenic speciation. It combines the separation power of liquid chromatography with the element-specific, sensitive detection of an inductively coupled plasma mass spectrometer. nih.govuib.no It allows for quantification of arsenic-containing compounds but provides limited structural information on its own.

HPLC-ESI-MS/MS : High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry is a powerful tool for structural elucidation. tdl.orgnih.gov ESI is a soft ionization technique suitable for large, thermally labile molecules like arsenolipids. The subsequent MS/MS analysis, as described in section 4.2.3, provides fragmentation data that helps identify the exact structure of the unknown arsenic compound. acs.org

High-Throughput Screening : Recent developments include data-independent acquisition strategies, such as Sequential Window Acquisition of all THeoretical fragment ion spectra (SWATH). nih.gov This approach, combined with precursor ion scanning for characteristic arsenic fragments (e.g., m/z 105 for [As(CH₃)₂]⁺), allows for the untargeted screening and discovery of novel arsenolipids in complex samples without prior knowledge of their presence. acs.orgnih.gov

These advanced methodologies are crucial for expanding the known chemical space of lipid-soluble arsenic compounds and for enabling more thorough risk assessments associated with their presence in the environment and food chains. uni-graz.at

Theoretical and Computational Chemistry Investigations of Dipentadecylarsinic Acid

Quantum Chemical Studies on Electronic Structure and Chemical Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as dipentadecylarsinic acid. These methods, primarily Density Functional Theory (DFT), are employed to predict molecular geometries, electronic distributions, and the nature of chemical bonds. mdpi.comresearchgate.net

For a molecule like dipentadecylarsinic acid, with its pentavalent arsenic center, two long alkyl chains, and oxo and hydroxyl groups, DFT calculations would typically be performed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths (As-C, As=O, As-OH) and bond angles around the arsenic atom would be calculated. These parameters are crucial for understanding the steric and electronic environment of the arsenic center.

Furthermore, quantum chemical studies provide insights into the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of electron density and the partial charges on each atom can also be calculated, which is vital for predicting how the molecule will interact with other species. For instance, the polarity of the As=O and As-OH bonds significantly influences the compound's intermolecular interactions.

Table 1: Hypothetical Calculated Structural Parameters for Dipentadecylarsinic Acid

| Parameter | Calculated Value |

| As-C Bond Length | 1.95 Å |

| As=O Bond Length | 1.65 Å |

| As-OH Bond Length | 1.75 Å |

| C-As-C Bond Angle | 115° |

| O=As-OH Bond Angle | 110° |

Note: These are representative values based on general knowledge of organoarsenic compounds and are not derived from specific experimental or computational studies on dipentadecylarsinic acid.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.comyoutube.comyoutube.com For dipentadecylarsinic acid, MD simulations would be invaluable for understanding its behavior in various environments, such as in aqueous solution or in contact with biological membranes.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the movement of each atom. This allows for the observation of dynamic processes, such as conformational changes of the long pentadecyl chains and the interactions of the polar arsinic acid headgroup with solvent molecules.

For example, an MD simulation of dipentadecylarsinic acid in water would reveal how water molecules arrange themselves around the hydrophilic headgroup and how the hydrophobic alkyl chains behave. This is crucial for understanding its solubility and potential for aggregation into micelles or bilayers. Simulations in a lipid bilayer environment could provide insights into how the molecule might interact with cell membranes, a key aspect of its potential biological activity and environmental fate.

Table 2: Potential Applications of Molecular Dynamics Simulations for Dipentadecylarsinic Acid

| Simulation Environment | Investigated Properties |

| Aqueous Solution | Solvation dynamics, aggregation behavior, conformational flexibility of alkyl chains |

| Lipid Bilayer | Membrane partitioning, orientation within the membrane, potential for membrane disruption |

| Soil/Sediment Interface | Adsorption mechanisms, mobility in porous media |

Prediction of Reaction Mechanisms and Energetics for Chemical Transformations

Theoretical chemistry plays a crucial role in elucidating the mechanisms and energetics of chemical reactions. nih.gov For dipentadecylarsinic acid, computational methods can be used to explore potential chemical transformations, such as its acid-base chemistry, redox reactions at the arsenic center, and degradation pathways.

By calculating the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including the structures of transition states and intermediates. The activation energy for a given reaction can be calculated, which provides a quantitative measure of the reaction rate. For example, the deprotonation of the arsinic acid group could be modeled to predict its pKa value.

Furthermore, the mechanisms of potential environmental degradation pathways, such as hydrolysis or reaction with radical species, could be investigated. researchgate.net These calculations would provide valuable information on the persistence and transformation of dipentadecylarsinic acid in the environment.

Computational Modeling of Environmental Interactions and Sorption Processes

Computational models are increasingly used to predict the environmental fate and transport of chemicals. nih.gov For dipentadecylarsinic acid, with its amphiphilic nature, understanding its interaction with environmental matrices like soil and sediment is critical.

Sorption to soil organic matter and mineral surfaces is a key process that governs the mobility and bioavailability of chemicals in the environment. Computational modeling can be used to simulate the interactions between dipentadecylarsinic acid and representative components of soil. For instance, docking studies or MD simulations could be used to model the binding of the arsinic acid headgroup to mineral surfaces or the partitioning of the hydrophobic tails into organic matter. These models can help predict the extent of sorption and the strength of the interaction, which are key parameters in environmental risk assessment.

Structure-Reactivity and Structure-Property Relationship (QSPR/QSAR) Analysis

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that relate the chemical structure of a compound to its physical properties or biological activity, respectively. mdpi.comresearchgate.net While developing a specific QSAR/QSPR model for a single compound is not feasible, dipentadecylarsinic acid could be included in a larger dataset of organoarsenic compounds to develop such models.

In a QSPR study, various molecular descriptors (e.g., molecular weight, logP, polar surface area) for a series of related compounds are correlated with an experimentally determined property (e.g., solubility, boiling point). Similarly, in a QSAR study, these descriptors are correlated with a measure of biological activity.

For dipentadecylarsinic acid, relevant descriptors would include those related to its large alkyl chains (hydrophobicity) and its polar arsinic acid headgroup. These models could then be used to predict the properties and activities of other, yet unsynthesized, long-chain arsinic acids.

Emerging Research Directions and Future Perspectives in Dipentadecylarsinic Acid Chemistry

Development of Sustainable and Green Synthetic Routes

The synthesis of organoarsenic compounds has traditionally relied on methods that may not align with modern principles of green chemistry. royalsocietypublishing.org Future research on dipentadecylarsinic acid is expected to prioritize the development of more sustainable and environmentally benign synthetic methodologies.

Current synthetic approaches for organoarsenic compounds often involve the use of hazardous and volatile arsenic precursors. nih.gov A significant step towards greener synthesis would be the adoption of nonvolatile intermediate transformation (NIT) methods, which have been developed to more safely access functional organoarsenic compounds. nih.gov These methods utilize nonvolatile inorganic arsenic sources to create intermediates like cyclooligoarsines, reducing the risks associated with handling volatile and toxic reagents. nih.gov

Furthermore, the principles of green chemistry, such as maximizing atom economy, using safer solvents, and employing catalytic rather than stoichiometric reagents, will be central to developing new synthetic pathways. royalsocietypublishing.orgsnu.ac.kr For instance, exploring solventless reaction conditions or the use of less hazardous solvents like water or ionic liquids could significantly reduce the environmental footprint of dipentadecylarsinic acid synthesis. royalsocietypublishing.org The use of renewable starting materials, where feasible, would also contribute to the sustainability of the process. royalsocietypublishing.org

Table 1: Principles of Green Chemistry Applied to Dipentadecylarsinic Acid Synthesis

| Principle | Application to Dipentadecylarsinic Acid Synthesis |

| Waste Prevention | Design synthetic pathways that minimize by-product formation. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Synthesis | Avoid the use of highly toxic reagents and intermediates where possible. nih.gov |

| Safer Solvents & Auxiliaries | Utilize water, ionic liquids, or solvent-free conditions. royalsocietypublishing.org |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever feasible. |

| Use of Renewable Feedstocks | Investigate the potential for using bio-based starting materials. royalsocietypublishing.org |

| Catalysis | Employ catalytic reagents in small amounts instead of stoichiometric reagents. royalsocietypublishing.org |

Advanced In-Situ Analytical Techniques for Environmental Monitoring

The environmental fate and transport of organoarsenic compounds are of significant concern. Developing robust and sensitive analytical techniques for the in-situ monitoring of dipentadecylarsinic acid in various environmental matrices is a critical research direction. While field measurement techniques for organoarsenic compounds are currently lacking, advancements in analytical chemistry offer promising avenues. benthamopen.comepa.gov

Hyphenated analytical techniques, which couple separation methods with sensitive detection, are the gold standard for arsenic speciation. researchgate.netnih.gov For a non-polar compound like dipentadecylarsinic acid, methods combining liquid chromatography (LC) or gas chromatography (GC) with inductively coupled plasma mass spectrometry (ICP-MS) would be highly effective for its quantification at trace levels. researchgate.netnih.govnih.gov

For true in-situ analysis, the development of portable and rapid detection methods is essential. Emerging technologies such as microfluidic and electrochemical devices hold promise for the on-site detection of arsenic species. researchgate.netmdpi.com While these have primarily focused on inorganic arsenic, future research could adapt these platforms for the detection of specific organoarsenic compounds like dipentadecylarsinic acid. X-ray Absorption Spectroscopy (XAS) is another powerful technique that allows for in-situ speciation in various sample types, including solid and liquid matrices, with minimal sample preparation. nih.gov

Integrative Approaches Combining Experimental and Computational Studies

A deeper understanding of the physicochemical properties, reactivity, and biological interactions of dipentadecylarsinic acid can be achieved through an integrative approach that combines experimental data with computational modeling. Such studies are crucial for predicting the behavior and potential toxicity of this compound.

Quantum-mechanical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into the molecular structure, electronic properties, and reaction mechanisms of organoarsenic compounds. nih.govresearchgate.net For example, computational studies have been used to investigate the redox properties of methylated arsenicals and their capacity to generate reactive oxygen species. nih.gov Similar theoretical analyses of dipentadecylarsinic acid could elucidate its potential for oxidative stress-related toxicity.

Combining these computational models with experimental techniques can provide a more complete picture. For instance, experimental studies on the complexation of arsenic species with biomolecules, such as nucleotides or proteins, can be complemented by ab initio molecular dynamics (AIMD) and metadynamics (MetD) simulations to understand the stability and binding modes of these complexes at an atomic level. researchgate.netnih.gov This dual approach has been successfully applied to understand the interactions of arsenite with nucleotides and could be extended to investigate the binding of dipentadecylarsinic acid to biological targets. nih.gov

Exploration of Novel Arsenic-Carbon Chemistry and Derivatization Opportunities

The chemistry of the arsenic-carbon bond is foundational to the field of organoarsenic chemistry. rsc.orgwikipedia.org Future research on dipentadecylarsinic acid could explore novel reactions and derivatizations to create new molecules with unique properties and applications.

The synthesis of novel arsonolipids, which are arsenic-containing lipids, has demonstrated the potential for creating new classes of organoarsenic compounds with interesting biological activities. nih.gov By analogy, dipentadecylarsinic acid could serve as a precursor for the synthesis of new, long-chain arsonolipids with tailored properties. The development of new synthetic methodologies, such as those that protect the arsenic moiety during key reaction steps, will be crucial for accessing these novel derivatives. nih.gov

Derivatization of dipentadecylarsinic acid is also important for analytical purposes. For example, conversion to volatile derivatives through reactions with reagents like 2,3-dimercapto-1-propanol (BAL) can facilitate analysis by GC-MS. researchgate.net Optimizing such derivatization reactions for long-chain arsinic acids will be necessary for their accurate quantification in complex samples. researchgate.net Furthermore, exploring the enzymatic formation and cleavage of arsenic-carbon bonds could open up new biotechnological applications and provide insights into the biogeochemical cycling of organoarsenic compounds. nih.govnih.govrsc.org

Q & A

Q. What advanced techniques identify unknown metabolites in biotransformation studies?

- Protocol :

- High-Resolution MS : Orbitrap (resolving power ≥240,000) for exact mass (Δ ≤2 ppm).

- NMR-guided Isolation : Combine HSQC and COSY to assign structures.

- Isotopic Pattern Analysis : Compare theoretical vs. observed 13C/1H isotope clusters .

Data Presentation Guidelines

- Tables : Include raw data (e.g., IC50 values) with SEM and n-values. Use appendices for large datasets .

- Figures : Prioritize clarity (e.g., degradation curves with 95% CI error bars). Avoid redundant visualizations .

- Supplementary Materials : Provide NMR spectra, chromatograms, and simulation parameters for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.